2-Chloro-4-hydroxy-5-fluoropyrimidine
Overview
Description
2-Chloro-4-hydroxy-5-fluoropyrimidine is a chemical compound with the molecular formula C4H2ClFN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Scientific Research Applications
2-Chloro-4-hydroxy-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly anticancer agents like 5-fluorouracil.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound may have potential interactions with various enzymes and proteins, given its structural similarity to other pyrimidine derivatives .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may be involved in nucleotide synthesis or other related biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
Biochemical Analysis
Biochemical Properties
With two nitrogens in the ring, 2-Chloro-4-hydroxy-5-fluoropyrimidine is π electron deficient which facilitates nucleophilic aromatic substitution . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Molecular Mechanism
Its role in facilitating nucleophilic aromatic substitution suggests that it may interact with biomolecules through binding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride (POCl3) to produce 2-chloro-5-fluoro-4-methoxypyrimidine. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. This includes maintaining specific temperatures, pressures, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxy-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Hydrolysis: The compound can be hydrolyzed to form different hydroxyl derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the initial chlorination step.
Amines: Used in substitution reactions to replace the chlorine atom.
Catalysts: Various catalysts can be used to accelerate the reactions and improve yields.
Major Products Formed
2-Chloro-5-fluoropyrimidine: Formed by the substitution of the hydroxyl group.
2-Amino-5-fluoropyrimidine: Formed by the substitution of the chlorine atom with an amine.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A closely related compound with similar chemical properties but lacking the hydroxyl group.
5-Fluorouracil: A well-known anticancer agent derived from fluoropyrimidine.
2-Hydroxy-5-fluoropyrimidine: Another derivative with a hydroxyl group but without the chlorine atom.
Uniqueness
2-Chloro-4-hydroxy-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical compounds .
Properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMXYURUPWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292217 | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155-12-4 | |
Record name | 155-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-fluoropyrimidin-4-one in the synthesis of antineoplastic agents?
A1: 2-Chloro-5-fluoropyrimidin-4-one serves as a crucial starting material in the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) []. This derivative, FD-2, exhibits antineoplastic properties, meaning it has the potential to inhibit or prevent the growth of tumors. The synthesis process, conducted under normal pressure, highlights the compound's reactivity and its role as a building block for more complex molecules with potential medicinal applications.
Q2: What is the yield of the synthesis reaction using 2-Chloro-5-fluoropyrimidin-4-one as described in the paper?
A2: The research paper reports a high yield of 93% for the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) from 2-chloro-5-fluoropyrimidin-4-one []. This impressive yield suggests the reaction is efficient and potentially scalable for further development and potential pharmaceutical applications.
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